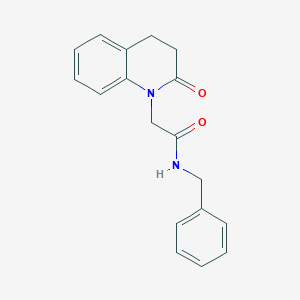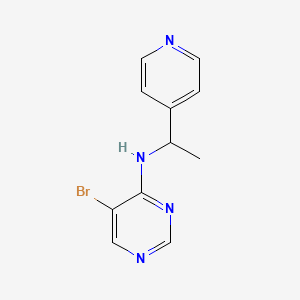![molecular formula C11H15N3O3 B7579376 3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid](/img/structure/B7579376.png)
3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid, also known as MPAOCA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as drug design, biochemistry, and pharmacology.
Mechanism of Action
The exact mechanism of action of 3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids. This leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects:
3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to its antibacterial and antifungal properties, it has been found to have anti-inflammatory and antioxidant effects. Furthermore, 3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid has been shown to have a neuroprotective effect, suggesting its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid in lab experiments is its broad-spectrum antibacterial and antifungal properties. Additionally, its ability to inhibit the growth of cancer cells makes it a potential candidate for cancer therapy. However, one limitation of using 3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research involving 3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid. One potential area of focus is the development of new drugs based on the structure of 3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid and its potential use in the treatment of various diseases. Finally, there is a need for research on improving the solubility of 3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid in water, which could increase its potential use in lab experiments.
Synthesis Methods
3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid can be synthesized through a multistep process involving the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with ethyl oxalyl chloride and subsequent reaction with 3-amino-4-methyl-5-nitrooxazole. The resulting product is then reduced to yield 3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid.
Scientific Research Applications
3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid has been extensively studied for its potential use in drug design and development. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of various infections. Additionally, 3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid has been found to inhibit the growth of cancer cells, suggesting its potential use in cancer therapy.
properties
IUPAC Name |
3-methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-12-4-3-9(13-7)14-8-5-17-6-11(8,2)10(15)16/h3-4,8H,5-6H2,1-2H3,(H,15,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXOHMMRDWKZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2COCC2(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine](/img/structure/B7579296.png)
![3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine](/img/structure/B7579312.png)
![3-[(2-Chloropyridin-3-yl)methylsulfanyl]butan-1-amine](/img/structure/B7579316.png)

![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B7579326.png)

![methyl 1-methyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7579331.png)
![1-(2,2,2-Trifluoroethyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7579336.png)
![2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B7579361.png)

![2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579384.png)
![1-[[(5-Bromopyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7579392.png)
![3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B7579399.png)
![5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7579407.png)